2-(环丙基氨基羰基)乙酸

描述

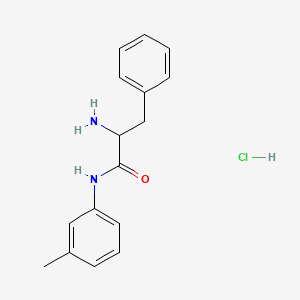

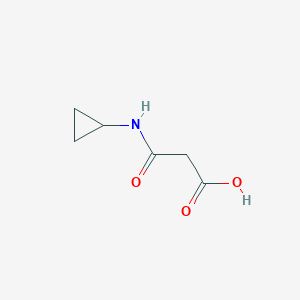

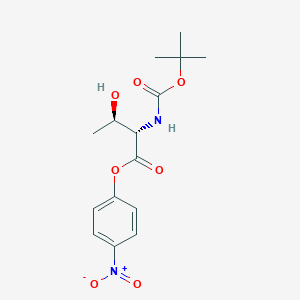

2-(Cyclopropylcarbamoyl)acetic acid is an organic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 . The IUPAC name for this compound is N-cyclopropyl-3-oxo-beta-alanine . It is typically stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-(Cyclopropylcarbamoyl)acetic acid is1S/C6H9NO3/c8-5(3-6(9)10)7-4-1-2-4/h4H,1-3H2,(H,7,8)(H,9,10) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis

2-(Cyclopropylcarbamoyl)acetic acid is a powder with a molecular weight of 143.14 . It is typically stored at a temperature of 4°C .科学研究应用

Organic Synthesis Applications

- Cyclopropylideneacetic Acids and Esters Cyclization: Xian Huang and Hongwei Zhou (2002) reported a novel tunable cyclization reaction mediated by CuX(2) (CuBr(2) or CuI/I(2)) with cyclopropylideneacetic acids or esters, producing 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones, demonstrating the versatility of cyclopropylcarbamoyl derivatives in synthesizing complex heterocycles (Huang & Zhou, 2002).

- Functionalized Cyclopropa[c]coumarin Synthesis: O. Ivanova et al. (2018) developed a simple method for synthesizing cyclopropa[c]coumarins from 2-arylcyclopropane-1,1-dicarboxylates through acetic acid-induced intramolecular transesterification, indicating the potential of cyclopropylcarbamoyl derivatives as precursors for chromene-based chemicals (Ivanova et al., 2018).

Medicinal Chemistry Applications

- Carbonic Anhydrase Inhibitory Effects: M. Boztaş et al. (2015) explored cyclopropylcarboxylic acids and esters incorporating bromophenol moieties as inhibitors for the carbonic anhydrase enzyme, revealing significant inhibition effects and suggesting potential therapeutic applications (Boztaş et al., 2015).

- Antimicrobial Evaluation of Thiourea Derivatives: L. Tian et al. (2009) synthesized new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas showing promising herbicidal and fungicidal activities, highlighting the bioactivity potential of cyclopropylcarbamoyl derivatives (Tian et al., 2009).

Material Science Applications

- Gelling and Antibacterial Capabilities of Chitosan Derivatives: Q. Luo et al. (2019) synthesized chitosan-1-(mercaptomethyl)-cyclopropane acetic acid copolymers, revealing enhanced rheological properties and antibacterial abilities against E. coli, pointing towards applications in food and pharmaceutical hydrocolloid gels (Luo et al., 2019).

安全和危害

The safety information for 2-(Cyclopropylcarbamoyl)acetic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

属性

IUPAC Name |

3-(cyclopropylamino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5(3-6(9)10)7-4-1-2-4/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHCAHFRQPSQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylcarbamoyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)

![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)